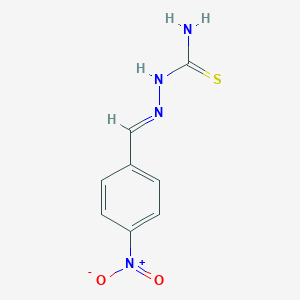

2-((4-Nitrophenyl)methylene)hydrazinecarbothioamide

Description

Significance of Tyrosinase as a Biological Target in Research

Tyrosinase is a copper-containing enzyme that holds a crucial position as a biological target due to its central role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govjst.go.jpwikipedia.org Its inhibition is a primary strategy for managing pigmentation disorders and preventing the browning of fruits and vegetables. nih.govnih.gov

Melanogenesis, the process of melanin production, is a complex pathway where tyrosinase acts as the rate-limiting enzyme. jst.go.jpfrontiersin.orgmdpi.com It catalyzes the initial and essential steps: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961). wikipedia.orgnih.govunina.it Once dopaquinone is formed, the rest of the melanin synthesis pathway can proceed spontaneously. jst.go.jpfrontiersin.org Therefore, regulating the activity of tyrosinase is the most effective way to control melanin production. jst.go.jpmdpi.com

The melanogenesis pathway involves other enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), but tyrosinase is indispensable for the process to begin. jst.go.jpnih.gov This pathway is regulated by various signaling cascades, including the cyclic AMP (cAMP) pathway, which influences the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes. nih.govnih.govmdpi.com

Tyrosinase is a type-3 copper protein that exists in three main forms within its catalytic cycle: oxy-, met-, and deoxy-tyrosinase. mdpi.comnih.gov The active site contains a binuclear copper center where two copper ions are coordinated by histidine residues. mdpi.comnih.govsemanticscholar.org These copper ions are essential for the enzyme's catalytic activity, which involves both monophenolase and diphenolase actions. jst.go.jpmdpi.commdpi.com

The monophenolase activity is the hydroxylation of monophenols (like L-tyrosine) to o-diphenols, and the diphenolase activity is the oxidation of o-diphenols to o-quinones. nih.govmdpi.comnih.gov The oxy-form of tyrosinase is active on both monophenols and o-diphenols, while the met-form is only active on o-diphenols. mdpi.com The catalytic cycle involves the binding of molecular oxygen to the deoxy-form to create the reactive oxy-form. unina.itmdpi.com

Tyrosinase is widely distributed across different species, from bacteria and fungi to plants and animals. nih.govmdpi.comacademicjournals.org While the core copper-binding domain is highly conserved, there are structural and functional differences between tyrosinases from various sources. nih.govsemanticscholar.org

Mushroom tyrosinase, particularly from Agaricus bisporus, is extensively used as a model in research due to its commercial availability and high homology to mammalian tyrosinases. nih.govnih.gov However, differences in optimal pH, temperature, and substrate specificity exist between mushroom and human tyrosinase. nih.gov This has led to the use of other models, such as murine melanoma cells (B16F10), which share many melanogenic mechanisms with human melanocytes. jst.go.jp Research also encompasses tyrosinase from various plants, insects, and other microbial sources to understand its diverse roles and to screen for inhibitors with broad applications. nih.govacademicjournals.orgresearchgate.net

Rationale for Investigating Novel Tyrosinase Inhibitors in Academic Contexts

The investigation into new tyrosinase inhibitors is propelled by the limitations of currently available agents, which can have issues with efficacy and safety. frontiersin.orgmdpi.com There is a significant demand for more potent, stable, and non-toxic inhibitors for use in cosmetics to treat hyperpigmentation disorders like melasma and age spots, and in medicine for conditions like melanoma. frontiersin.orgmdpi.comacs.org

Furthermore, the development of novel inhibitors is crucial for the food and agriculture industries to prevent the enzymatic browning of fruits and vegetables, which leads to economic losses. nih.govresearchgate.net Academic research plays a vital role in discovering new chemical scaffolds and understanding the structure-activity relationships of inhibitors, often employing computational methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to streamline the discovery process. nih.govcedia.edu.ecscilit.comresearchgate.netmdpi.com

Research Objectives for Tyrosinase-IN-2 Investigations

Given the ongoing need for improved tyrosinase inhibitors, the research objectives for a novel compound like Tyrosinase-IN-2 would likely focus on several key areas. The primary goal would be to thoroughly characterize its inhibitory activity against tyrosinase, determining its potency (IC50 value) and mechanism of inhibition (e.g., competitive, non-competitive). frontiersin.orgfrontiersin.org

Further objectives would include elucidating the specific molecular interactions between Tyrosinase-IN-2 and the enzyme's active site through techniques like molecular modeling and kinetic studies. frontiersin.orgmdpi.comacs.org Investigating its effects in cellular models, such as B16F10 melanoma cells, would be essential to confirm its ability to reduce melanin production in a biological system. jst.go.jp Finally, assessing its specificity for tyrosinase and its potential for further development as a therapeutic or cosmetic agent would be a long-term research aim. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

[(4-nitrophenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCBIHJEGDMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222203 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-48-4 | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Approaches and Chemical Modification of Tyrosinase in 2

Design Principles for Tyrosinase-IN-2 Analogs

The design of analogs of Tyrosinase-IN-2 is guided by several key principles rooted in the structure-activity relationships (SAR) of thiosemicarbazone-based tyrosinase inhibitors. The primary goal is to enhance inhibitory potency and selectivity by modifying specific structural features of the parent molecule.

A core design principle involves the thiosemicarbazone scaffold itself. This functional group is a potent pharmacophore for tyrosinase inhibition because the sulfur and hydrazino nitrogen atoms can form stable chelates with the two copper ions (Cu²⁺) in the catalytic site of tyrosinase, effectively blocking its enzymatic activity. nih.govnih.gov

Another fundamental principle is the mimicry of natural substrates. The aromatic phenyl ring of Tyrosinase-IN-2 is believed to increase the affinity between the inhibitor and the enzyme's active site, which naturally binds substrates like L-tyrosine and L-DOPA. mdpi.com The design of analogs often retains this aromatic feature to ensure recognition and binding at the active site. Molecular docking studies suggest that the phenyl ring can engage in hydrophobic interactions with amino acid residues in a lipophilic gorge near the active center. jst.go.jp

The substitution pattern on the phenyl ring is a critical aspect of analog design. In Tyrosinase-IN-2, the para-nitro group significantly influences its electronic properties and binding interactions. The design of analogs involves exploring a variety of substituents at the para, meta, and ortho positions to modulate activity. For instance, introducing electron-donating groups (e.g., hydroxyl, methoxy (B1213986), amino) or other electron-withdrawing groups (e.g., halogens) can fine-tune the inhibitory potency. mdpi.commdpi.com Studies have shown that para-substituted derivatives are often effective tyrosinase inhibitors. mdpi.com The introduction of hydroxyl groups, in particular, can enhance inhibitory activity, as seen in numerous potent inhibitors. researchgate.net

Finally, modifications to the thiosemicarbazide (B42300) moiety offer another avenue for analog design. Substituting the terminal amine (N4 position) with various alkyl or aryl groups can influence the molecule's lipophilicity and steric interactions within the binding pocket, leading to changes in inhibitory activity. nih.gov

Methodologies for Chemical Synthesis of Tyrosinase-IN-2 and Derivatives

The chemical synthesis of Tyrosinase-IN-2 and its derivatives is straightforward and generally relies on a classic condensation reaction. This methodology allows for the efficient generation of a wide array of analogs for structure-activity relationship studies.

The standard synthesis for Tyrosinase-IN-2 involves the condensation of 4-nitrobenzaldehyde (B150856) with thiosemicarbazide. nih.gov The reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol. nih.gov An acidic catalyst may be used to facilitate the reaction. The resulting product, a Schiff base, precipitates upon cooling and can be purified by recrystallization from an appropriate solvent system like ethanol/dichloromethane. nih.gov

The general synthetic scheme is as follows:

4-nitrobenzaldehyde + thiosemicarbazide → [(Z)-(4-nitrophenyl)methylideneamino]thiourea (Tyrosinase-IN-2) + H₂O

This synthetic route is highly versatile for producing derivatives. By substituting 4-nitrobenzaldehyde with other aromatic or heterocyclic aldehydes, a diverse library of thiosemicarbazone analogs can be generated. For example, hydroxy- and methoxy-substituted benzaldehydes have been used to create potent tyrosinase inhibitors. nih.govscispace.com Similarly, derivatives can be synthesized using substituted thiosemicarbazides to introduce different groups at the N4-position of the thiourea (B124793) moiety. nih.gov

For instance, the synthesis of N-tosyl substituted indole-based thiosemicarbazones involves the condensation of N-tosyl indole-3-carboxaldehyde (B46971) with various substituted thiosemicarbazides. nih.gov This highlights the modularity of the synthetic approach, allowing for systematic structural modifications.

Strategies for Structural Diversification of Tyrosinase-IN-2 Scaffolds

Structural diversification of the Tyrosinase-IN-2 scaffold is a key strategy to optimize inhibitory activity and explore the chemical space around this pharmacophore. Several approaches have been successfully employed.

Modification of the Phenyl Ring: A primary strategy involves altering the substituents on the phenyl ring. Research has demonstrated that the nature and position of these substituents have a profound impact on tyrosinase inhibition. While Tyrosinase-IN-2 features a para-nitro group, studies on analogous series have shown that compounds with hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups at the para or meta position can exhibit even greater potency. mdpi.com For example, 4-aminoacetophenone thiosemicarbazone was identified as a highly potent inhibitor with an IC₅₀ value of 0.34 µM. mdpi.com

| Compound | Substituent (R) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tyrosinase-IN-2 Analog | -NO₂ | 1.20 | mdpi.com |

| Analog 1 | -Cl | 1.40 | mdpi.com |

| Analog 2 | -OCH₃ | 7.00 | nih.govscispace.com |

| 4-hydroxybenzaldehyde thiosemicarbazone | -OH | 3.80 | nih.govscispace.com |

Replacement of the Phenyl Ring: Another diversification strategy is the replacement of the phenyl ring with other cyclic systems. Aromatic heterocycles such as furan (B31954), thiophene, and indole (B1671886) have been incorporated into the thiosemicarbazone scaffold. nih.govnih.gov For example, thiosemicarbazones bearing a furan ring have demonstrated significant tyrosinase inhibitory activity. nih.gov This approach allows for the exploration of different steric and electronic properties while maintaining a key aromatic interaction with the enzyme.

Hybridization with Other Pharmacophores: A more advanced strategy involves creating hybrid molecules by combining the thiosemicarbazone scaffold with other known tyrosinase-inhibiting or biologically active motifs. Indole-thiosemicarbazone hybrids, for example, have been synthesized and shown to be effective competitive inhibitors of tyrosinase. nih.govrsc.org This approach aims to leverage the favorable properties of both molecular fragments to achieve synergistic or enhanced activity.

Substitution on the Thiosemicarbazide Moiety: Diversification can also be achieved by modifying the thiosemicarbazide part of the molecule. Introducing substituents at the N4-position of the thiourea group can alter the compound's solubility, lipophilicity, and binding interactions. nih.gov Both aromatic and non-aromatic residues have been used for this purpose, leading to derivatives with a wide range of potencies. nih.gov

| Scaffold Type | Example Compound | Key Structural Feature | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole Hybrid | Indole-based thiosemicarbazone (5r) | N-tosyl indole ring | 6.40 | nih.gov |

| Aminoacetophenone | 4-aminoacetophenone thiosemicarbazone (TSC 6) | p-aminoacetophenone | 0.34 | mdpi.com |

| Furan Heterocycle | 5-(4-chlorophenyl)furan-2-carbaldehyde thiosemicarbazone | Substituted furan ring | 0.824 | nih.gov |

Information on "Tyrosinase-IN-2" Not Available in Public Scientific Literature

Following a comprehensive search of public scientific databases and literature, there is no available research data specifically detailing the molecular mechanisms and enzyme interactions of the compound identified as "Tyrosinase-IN-2" (CAS No. 180864-33-9).

While chemical suppliers list "Tyrosinase-IN-2," also known by its chemical name [(Z)-(4-nitrophenyl)methylideneamino]thiourea, as a tyrosinase inhibitor, no peer-reviewed studies could be found that would provide the specific, detailed information required to address the requested outline. This includes a lack of data on:

Binding Site Analysis: There are no published studies identifying the specific binding site of Tyrosinase-IN-2 on the tyrosinase enzyme.

Key Amino Acid Interactions: Research detailing the key amino acid residues of the tyrosinase enzyme that interact with Tyrosinase-IN-2 is not available.

Role of Chemical Moieties: The specific contributions of the nitrophenyl or thiourea groups of Tyrosinase-IN-2 to its binding affinity have not been documented in the available literature.

Inhibition Mechanisms: There are no kinetic studies available to classify the inhibition modality of Tyrosinase-IN-2 as competitive, uncompetitive, or mixed-type.

Due to the absence of this fundamental scientific information, it is not possible to generate a thorough and accurate article that adheres to the specific structural and content requirements of the request. The creation of such an article would require speculation and would not be based on verifiable scientific findings.

Molecular Mechanisms and Enzyme Interactions of Tyrosinase in 2

Inhibition Mechanisms of Tyrosinase-IN-2

Non-Competitive Inhibition Modalities

Kinetic studies are crucial for elucidating the nature of enzyme inhibition. In the case of Tyrosinase-IN-2, analysis of its effect on mushroom tyrosinase activity has revealed a non-competitive inhibition modality. nih.govresearchgate.net Non-competitive inhibitors are characterized by their ability to bind to an allosteric site—a site other than the active site where the substrate binds. This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

A study analyzing the inhibition kinetics of various 4-substituted benzaldehydes using Dixon plots found that while several related compounds acted as partial noncompetitive inhibitors, 4-Nitrobenzaldehyde (B150856) (a component of Tyrosinase-IN-2) acted as a full noncompetitive inhibitor. nih.govresearchgate.net This distinction is significant, as a full inhibitor can drive the enzyme's activity to zero at saturating concentrations. The 50% inhibitory concentration (IC₅₀) for 4-Nitrobenzaldehyde was determined to be 1846 μM in the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase. nih.govresearchgate.net In contrast, other thiosemicarbazone derivatives have shown different kinetic profiles; for instance, 2-chlorobenzaldehyde (B119727) thiosemicarbazone was also found to be a noncompetitive inhibitor, while 4-chlorobenzaldehyde (B46862) thiosemicarbazone displayed a mixed-type inhibition. nih.gov This highlights that while the thiosemicarbazone structure is key, specific substitutions on the phenyl ring dictate the precise inhibitory behavior. nih.govnih.gov

| Compound | Inhibition Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Tyrosinase-IN-2 (4-Nitrobenzaldehyde moiety) | Non-competitive | 1846 | nih.govresearchgate.net |

| 2-chlorobenzaldehyde thiosemicarbazone | Non-competitive | 1.22 (diphenolase) | nih.gov |

| 4-hydroxybenzaldehyde thiosemicarbazone | Mixed-type | 3.80 (diphenolase) | nih.gov |

Copper Chelation Dynamics by Tyrosinase-IN-2

Tyrosinase is a metalloenzyme that contains two copper ions (Cu²⁺) within its active site, which are essential for its catalytic activity. mdpi.comresearchgate.net These copper ions are involved in binding molecular oxygen and orchestrating the oxidation of phenolic substrates. mdpi.com A primary mechanism by which many potent tyrosinase inhibitors function is through the chelation of these copper ions, effectively rendering the enzyme inactive.

Thiosemicarbazones, the class of compounds to which Tyrosinase-IN-2 belongs, are well-recognized for their metal-chelating properties. mdpi.commdpi.com The inhibitory action of these compounds is largely attributed to the thiosemicarbazone moiety (a sulfur and several nitrogen atoms) which can form stable coordination complexes with the copper ions in the tyrosinase active site. researchgate.netmdpi.com The sulfur atom, in particular, interacts effectively with the copper ions. mdpi.com This interaction disrupts the enzyme's ability to bind with its substrate, L-tyrosine or L-DOPA, thereby blocking the synthesis of melanin (B1238610). mdpi.com Molecular docking studies on various thiosemicarbazones have supported this mechanism, suggesting that the thiosemicarbazide (B42300) group directly interacts with the copper ions. nih.gov For example, studies on paeonol (B1678282) thiosemicarbazone analogues confirmed that the primary inhibitory mechanism was the chelation of the two copper ions in the active site. capes.gov.br

| Inhibitor Moiety | Target | Mechanism | Significance |

|---|---|---|---|

| Thiosemicarbazone | Binuclear Copper (Cu²⁺) ions | Chelation via sulfur and nitrogen atoms | Inactivates the enzyme by removing essential cofactors from the catalytic cycle. mdpi.commdpi.com |

| Phenyl Ring | Hydrophobic pocket of active site | Hydrophobic interactions | Increases affinity and stabilizes the inhibitor-enzyme complex. nih.gov |

Conformational Changes Induced by Tyrosinase-IN-2 Binding

The binding of a ligand, such as an inhibitor, to an enzyme often induces conformational changes in the protein's structure. These alterations can affect the enzyme's stability, substrate affinity, and catalytic efficiency. Techniques like fluorescence spectroscopy and circular dichroism are commonly employed to detect such changes. capes.gov.brmdpi.com

The intrinsic fluorescence of tyrosinase is primarily due to its tryptophan residues. When an inhibitor binds to the enzyme, it can alter the microenvironment of these residues, leading to a change in fluorescence intensity, a phenomenon known as fluorescence quenching. capes.gov.br This quenching can provide evidence of a binding interaction and subsequent conformational rearrangement. Studies on structurally related thiosemicarbazone analogues have demonstrated this effect; for instance, a paeonol thiosemicarbazone derivative was shown to cause strong fluorescence quenching of tyrosinase, indicating that a binding event altered the enzyme's conformation. capes.gov.br

Furthermore, molecular docking simulations, which predict the preferred binding poses of a ligand to a protein target, provide theoretical insights into these interactions. nih.gov Docking studies on various thiosemicarbazone inhibitors suggest that binding within the active site involves not only copper chelation but also interactions with key amino acid residues, which would necessitate and induce conformational adjustments in the enzyme structure to accommodate the inhibitor. nih.govmdpi.com While specific fluorescence or circular dichroism studies on Tyrosinase-IN-2 itself are not prominently documented in the reviewed literature, the established behavior of the thiosemicarbazone class of inhibitors strongly suggests that its binding induces conformational shifts in the tyrosinase enzyme, contributing to its inhibitory effect. capes.gov.br

Enzyme Kinetic Studies of Tyrosinase in 2

Determination of Inhibitory Potency (IC₅₀) for Tyrosinase-IN-2

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of an inhibitor's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This value is determined by measuring the rate of the enzymatic reaction, often the oxidation of a substrate like L-DOPA to dopachrome, in the presence of a range of inhibitor concentrations.

For instance, studies on various tyrosinase inhibitors have revealed a wide spectrum of potencies. The well-known inhibitor kojic acid often serves as a benchmark, with reported IC₅₀ values around 12.6-23.18 µM for mushroom tyrosinase acs.orgnih.gov. More potent inhibitors have been discovered, such as the thioflavone derivative 2n , which exhibited an IC₅₀ value of 1.12 ± 0.04 µM acs.org. Another example, a 6-isoprenoid-substituted flavanone (B1672756) named dalenin , showed a potent IC₅₀ of 0.26 µM against the monophenolase activity of tyrosinase conicet.gov.ar. The determination of the IC₅₀ for Tyrosinase-IN-2 would follow a similar experimental protocol.

Table 1: Illustrative IC₅₀ Values for Various Tyrosinase Inhibitors

| Compound | IC₅₀ Value (µM) | Tyrosinase Source | Reference |

|---|---|---|---|

| Kojic Acid | 12.6 ± 0.6 | Mushroom | acs.org |

| Compound 2n (Thioflavone) | 1.12 ± 0.04 | Mushroom | acs.org |

| Dalenin (Flavanone) | 0.26 (monophenolase) | Mushroom | conicet.gov.ar |

| Puerol A | 2.2 (monophenolase) | Mushroom | mdpi.com |

| Compound 1c (Oxazoline) | 4.70 ± 0.40 | Mushroom | nih.gov |

Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ) in Presence of Tyrosinase-IN-2

To understand how an inhibitor functions, its effect on the Michaelis-Menten parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is analyzed. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for its substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The type of inhibition can be elucidated by observing the changes in these parameters:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Kₘ (lowering the apparent affinity) but leaves Vₘₐₓ unchanged. This pattern was observed for the thioflavone inhibitor 2n acs.org.

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases Vₘₐₓ but does not affect Kₘ.

Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both apparent Kₘ and Vₘₐₓ are altered. Several carvacrol (B1668589) derivatives were found to be mixed-type inhibitors jst.go.jp.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both apparent Vₘₐₓ and Kₘ.

These relationships are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). For a hypothetical study on Tyrosinase-IN-2, measuring reaction rates at various substrate and inhibitor concentrations would reveal its specific mode of action.

Table 2: General Effects of Inhibitor Types on Michaelis-Menten Parameters

| Inhibition Type | Apparent Kₘ | Apparent Vₘₐₓ |

|---|---|---|

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Mixed | Varies | Decreases |

| Uncompetitive | Decreases | Decreases |

Dissociation Constant (Kᵢ) Determination for Tyrosinase-IN-2

The dissociation constant (Kᵢ) is a more precise measure of an inhibitor's potency than IC₅₀. It represents the equilibrium constant for the dissociation of the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater inhibitory strength. Unlike IC₅₀, Kᵢ is independent of the substrate concentration. Kᵢ can be determined from the kinetic data used to analyze the inhibition type, often through replots of the slopes or intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

For example, kinetic analysis of the competitive inhibitor 2n yielded a Kᵢ value of 1.98 µM acs.org. A non-competitive inhibitor, a carvacrol derivative designated as compound 9 , was found to have a Kᵢ of 0.05 µM, indicating very tight binding jst.go.jp. Determining the Kᵢ for Tyrosinase-IN-2 would provide a definitive measure of its binding affinity to tyrosinase.

Pre-steady State and Steady-State Kinetics of Tyrosinase-IN-2 Action

Tyrosinase catalysis is a complex process involving multiple enzyme states (Eₘₑₜ, Eₒₓᵧ, Eₑₓᵧ) and two distinct catalytic cycles (monophenolase and diphenolase activities). mdpi.comtandfonline.com Steady-state kinetics, as described by the Michaelis-Menten model, analyzes the reaction rate when the concentration of the enzyme-substrate intermediate is constant.

Pre-steady state kinetics, in contrast, investigates the initial, transient phase of the reaction before this steady state is reached. This can reveal information about individual steps in the catalytic cycle, such as the rates of inhibitor binding and conformational changes. For some inhibitors, known as slow-binding inhibitors, there is a noticeable time-dependent increase in inhibition after the initial binding event. This is characterized by a lag phase in the reaction progress curves. For example, Puerol A was identified as a reversible, simple slow-binding inhibitor, with analysis showing a longer lag-phase and reduced steady-state activity as inhibitor concentration increased mdpi.com. A study of Tyrosinase-IN-2 would involve monitoring the reaction progress over time to determine if it exhibits simple or slow-binding kinetics.

Comparative Enzyme Kinetics across Different Tyrosinase Isoforms and Species

Tyrosinase enzymes are not uniform across different species or even within a single organism. Mushroom tyrosinase is commonly used for screening due to its availability, but its kinetic properties can differ significantly from human tyrosinase. mdpi.com Furthermore, multiple forms of the enzyme, or isoforms, can exist within one source, each with a unique isoelectric point and potentially different kinetic behaviors.

Therefore, comprehensive inhibitor characterization often involves comparative studies. For instance, some pyrazole (B372694) derivatives that were effective against mushroom tyrosinase showed limited activity against the human enzyme jst.go.jp. In silico docking studies are often performed on both mushroom (PDB: 2Y9X) and human tyrosinase models to predict and compare binding interactions nih.gov. A thorough evaluation of Tyrosinase-IN-2 would ideally involve kinetic assays against tyrosinase from various sources, particularly human tyrosinase, to establish its potential relevance for cosmetic or therapeutic applications. Studies on different isoforms, such as those isolated from Agaricus bisporus, can also provide a more complete understanding of the inhibitor's mechanism.

Cellular and Subcellular Investigations of Tyrosinase in 2 Effects Non Human Models

Tyrosinase-IN-2 Influence on Tyrosinase-Related Protein (TYRP1, TYRP2) Expression

The influence of Tyrosinase-IN-2 extends to tyrosinase-related proteins, which are also key enzymes in the melanin (B1238610) synthesis pathway. Molecular docking studies have been conducted to predict the interaction between Tyrosinase-IN-2 and human tyrosinase-related protein 1 (TYRP1). The results indicated a potential binding interaction, as quantified by the binding energy value in the table below. There is no available information in the search results regarding the effect of Tyrosinase-IN-2 on the expression of tyrosinase-related protein 2 (TYRP2).

| Target Protein | Binding Energy (kcal/mol) |

| Human Tyrosinase-Related Protein 1 (TYRP1) | -6.5 |

| Data sourced from a compilation on a chemical supplier website. |

Analysis of Downstream Signaling Pathways Affected by Tyrosinase-IN-2

The specific downstream signaling pathways modulated by Tyrosinase-IN-2 in melanocytes or melanoma cells have not been detailed in the available search results. While melanogenesis is known to be regulated by pathways such as MAPK/ERK and PKA/CREB, the direct effects of Tyrosinase-IN-2 on these specific cascades have not been elucidated in the provided information.

MITF Regulation

Microphthalmia-associated transcription factor (MITF) is a pivotal regulator in the development and function of melanocytes, acting as a master switch for the expression of key melanogenic enzymes like tyrosinase. medicaljournals.sejst.go.jpoup.com The regulation of MITF is a central point of investigation for understanding how compounds modulate pigmentation. Several signaling pathways, including the cAMP/PKA/CREB and MAPK pathways, converge on MITF to control its expression and activity. medicaljournals.semdpi.commdpi.com

Studies on various tyrosinase inhibitors have shown that their anti-melanogenic effects are often mediated through the downregulation of MITF. For instance, certain compounds have been found to decrease the expression of MITF, which in turn leads to reduced transcription of tyrosinase and other related proteins involved in melanin synthesis. researchgate.netmdpi.com This downregulation can occur through the inhibition of signaling pathways that normally activate MITF expression, such as the cAMP response element-binding protein (CREB) and p38 MAP kinase pathways. researchgate.net The expression of melanogenic enzymes is regulated by MITF through direct interaction with an E-box/M-box in their promoters. mdpi.com

In the context of tyrosinase inhibitors, a decrease in MITF protein levels is a common finding in cellular models. This reduction in MITF subsequently leads to a decrease in the protein levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), all of which are critical for the production of melanin. mdpi.com The intricate network of transcription factors, including SOX10 and PAX3, also plays a role in modulating MITF expression, highlighting the complexity of this regulatory system. mdpi.comum.es

Oxidative Stress Response and Reactive Oxygen Species (ROS) Generation

The process of melanogenesis is intrinsically linked to oxidative stress. The synthesis of melanin itself generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can subject melanocytes to oxidative damage. nih.gov Tyrosinase, as the rate-limiting enzyme in this pathway, plays a direct role in this ROS generation. nih.govmdpi.com Conversely, oxidative stress can also influence tyrosinase activity and melanin production. termedia.plnih.gov

Some tyrosinase inhibitors have been shown to possess ROS scavenging capabilities. mdpi.com For example, certain benzimidazothiazolone derivatives not only inhibit tyrosinase activity but also dose-dependently scavenge ROS in B16F10 melanoma cells. mdpi.com This dual action is significant because ROS, including nitric oxide and superoxide anions, can stimulate melanin synthesis by increasing the expression of tyrosinase and TRP-1. mdpi.com Therefore, by reducing ROS levels, these inhibitors can indirectly suppress melanogenesis.

The interplay between tyrosinase and oxidative stress is complex. While tyrosinase activity generates ROS, the enzyme can also represent a protective mechanism against certain ROS-generating compounds, particularly when primary detoxification pathways are compromised. nih.gov However, excessive ROS can also lead to a transient downregulation of melanogenic enzymes, including tyrosinase, potentially as a protective response to limit further ROS production. biologists.com This effect appears to be mediated by a decrease in MITF gene expression. biologists.com

In Vivo Preclinical Models for Pigmentation Research (Non-Human)

Zebrafish Models for Pigmentation Modulation

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying pigmentation and the effects of tyrosinase inhibitors. jst.go.jpmdpi.com Its genetic and organ systems share similarities with humans, and the pathways for melanin production are well-conserved. jst.go.jpnih.gov A key advantage of the zebrafish model is the external development of its transparent embryos, which allows for direct, non-invasive observation of pigmentation changes. tandfonline.com

Researchers utilize zebrafish to assess the depigmentation efficacy of potential anti-melanogenic compounds. mdpi.com Inhibition of tyrosinase in zebrafish larvae leads to a noticeable reduction in body pigmentation, providing a clear visual endpoint for the compound's activity. mdpi.comaopwiki.org This model has been successfully used to demonstrate the in vivo anti-melanogenesis ability of various tyrosinase inhibitors, with some compounds showing potent depigmentation effects at concentrations significantly lower than standard inhibitors like kojic acid. mdpi.comresearchgate.net

Furthermore, genetic manipulation techniques like CRISPR have been employed in zebrafish to modulate genes involved in pigmentation, such as tyr, mitfa, and sox10, further solidifying the utility of this model in understanding the molecular mechanisms of pigmentation. biorxiv.org

| Compound/Method | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Tyrosinase Inhibitor (Generic) | Reduced body pigmentation | Demonstrates in vivo anti-melanogenic activity. | mdpi.com |

| 2-Mercaptobenzimidazoles | Potent depigmentation | More effective than kojic acid at lower concentrations. | researchgate.net |

| CRISPRi targeting tyr gene | Hypopigmentation of epidermal melanocytes | Confirms the role of the tyr gene in pigmentation. | biorxiv.org |

| Plant Extracts | Reduced body pigmentation | Validates in vitro findings in a living organism. | mdpi.com |

Murine Models for Cutaneous Pigmentation

Murine models are instrumental in studying cutaneous pigmentation and the effects of tyrosinase modulation in a mammalian system. These models allow for the investigation of complex biological processes that more closely resemble human physiology. pnas.org Various transgenic and mutant mouse strains have been developed to explore the roles of specific genes in pigmentation.

For instance, mouse models of oculocutaneous albinism (OCA), which results from mutations in the tyrosinase gene, have been used to test potential therapeutic strategies. jci.org In one study, elevating tyrosine levels in a mouse model for OCA-1B resulted in increased ocular and cutaneous pigmentation. jci.org This highlights the potential for substrate-level modulation to influence tyrosinase activity and melanin production in vivo.

Transgenic mice expressing specific oncogenes under the control of the tyrosinase promoter have been created to model melanoma development. nih.gov These models exhibit hyperpigmentation and melanocytic hyperplasia, providing a platform to study the progression of melanoma and evaluate potential chemopreventive agents. nih.gov Furthermore, analyses of tyrosinase gene expression in murine melanomas have revealed changes in alternative splicing patterns, which could have implications for immunotherapy. pnas.org Mouse primary melanocytes from strains with specific mutations, such as the underwhite (uw) mutation, serve as models for different types of OCA and help elucidate the cellular trafficking of tyrosinase and related proteins. nih.gov

| Model | Genetic Modification/Treatment | Phenotype/Observation | Research Application | Reference |

|---|---|---|---|---|

| OCA-1B Model | Nitisinone treatment (elevates tyrosine) | Increased fur and iris pigmentation | Investigating therapeutic strategies for albinism. | jci.org |

| Transgenic Mice | Expression of T24 Ha-ras oncogene under tyrosinase promoter | Hyperpigmentation, melanocytic hyperplasia | Modeling melanoma carcinogenesis. | nih.gov |

| Melanoma Model | Analysis of tyrosinase transcripts | Increased specific alternative splice variants of tyrosinase | Identifying potential targets for immunotherapy. | pnas.org |

| OCA-4 Model (uw/uw mice) | underwhite (uw) mutation | Abnormal secretion of tyrosinase-containing vesicles | Characterizing the cellular basis of OCA type 4. | nih.gov |

Computational and Structure Activity Relationship Sar Studies of Tyrosinase in 2

Molecular Docking Simulations of Tyrosinase Inhibitors with Tyrosinase Enzyme Structures

Molecular docking is a fundamental computational tool used to predict the binding orientation and affinity of a ligand to a protein's active site. For tyrosinase, which contains a binuclear copper center crucial for its catalytic activity, docking studies help elucidate how inhibitors interact with this key region.

Molecular docking simulations predict how tyrosinase inhibitors fit into the enzyme's binding pocket. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. Lower (more negative) scores generally suggest a more favorable binding. For example, studies on various inhibitors have shown a wide range of binding affinities, which often correlate with their experimentally determined inhibitory concentrations (IC50 values). ukm.edu.mynih.gov The docking process helps identify the most likely binding conformation of an inhibitor within the tyrosinase active site. nih.gov

Table 1: Example of Predicted Binding Affinities for Various Tyrosinase Inhibitors

| Compound Class | Example Inhibitor | Predicted Binding Affinity (kcal/mol) |

| Chalcones | Sulfonamide Chalcone 5c | -7.41 |

| Benzoic Acid Derivatives | Compound 3c | Not specified, but showed fluctuations |

| Cinnamic Acid Derivatives | Compound 5c | Not specified, but showed fluctuations |

| Kojic Acid Analogs | Derivative 2 | Not specified, but suggested as potential |

| Arbutin Analogs | ZINC03978768 | Higher than arbutin |

Note: This table is illustrative and compiles data from various studies on different inhibitors.

The stability of the ligand-protein complex is determined by a network of interactions. Docking studies are crucial for identifying these key interactions:

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of inhibitors. For instance, the hydroxyl groups of many inhibitors form hydrogen bonds with amino acid residues like Asn260 in the tyrosinase active site. nih.gov

Hydrophobic Interactions: The binding pocket of tyrosinase has significant hydrophobic regions. Inhibitors with hydrophobic moieties can engage in favorable interactions with residues such as Val248, Met257, Phe264, and Val283. nih.gov

Pi-Pi Stacking: Aromatic rings in inhibitors can form pi-pi stacking interactions with histidine residues (e.g., His263) that coordinate the copper ions in the active site. nih.gov

Metal Chelation: A primary mechanism for many potent tyrosinase inhibitors is the chelation of the copper ions in the active site, which directly interferes with the enzyme's catalytic function. ukm.edu.my

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of the protein and ligand over time, providing insights into the stability of the complex. nih.govpreprints.org The root mean square deviation (RMSD) of the ligand and protein atoms is often analyzed to assess stability; a stable RMSD profile over the simulation time suggests a stable binding. nih.govpreprints.org These simulations can confirm the binding modes predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.gov

Pharmacophore Modeling for Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit biological activity. A pharmacophore model for tyrosinase inhibitors typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.govacs.org This model can then be used as a 3D query to screen virtual libraries for new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com By analyzing a set of known tyrosinase inhibitors, a QSAR model can be developed to predict the activity of new, untested derivatives. sci-hub.seresearchgate.net These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify the chemical features that are most influential on inhibitory potency. researchgate.net A statistically robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. tandfonline.com

Table 2: Example of a Generic QSAR Model Equation

| Model Equation | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration. |

| c0, c1, c2... | Coefficients determined from the regression analysis. |

| Descriptor1, 2... | Calculated molecular properties (e.g., LogP, molecular weight, electronic parameters). |

Note: This is a generalized representation of a QSAR equation.

Activity Cliff Analysis to Inform Structural Modification

Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in biological activity. acs.org Analyzing these cliffs provides valuable structure-activity relationship (SAR) information, highlighting which small structural modifications can lead to significant gains or losses in potency. nih.gov For tyrosinase inhibitors, this analysis can pinpoint key functional groups or substituents whose modification dramatically impacts binding affinity. nih.gov This knowledge is crucial for guiding the rational design and optimization of lead compounds. blopig.com

Advanced Methodologies and Research Tools for Tyrosinase in 2 Characterization

High-Throughput Screening (HTS) Assays for Tyrosinase-IN-2 Identification

High-Throughput Screening (HTS) serves as a foundational methodology in drug discovery, allowing for the rapid testing of vast libraries of chemical compounds for their potential to modulate a specific biological target. In the context of tyrosinase inhibitors, HTS assays are designed to identify compounds that can decrease the enzymatic activity of tyrosinase. These assays are typically miniaturized and automated, enabling the screening of thousands of compounds per day. aopwiki.orgmdpi.com

The identification of a potent inhibitor like Tyrosinase-IN-2 often begins with large-scale screening campaigns. Common HTS models for anti-hyperpigmentation agents include cell-free assays with purified mushroom tyrosinase and cell-based assays using B16-F10 mouse melanoma cells or zebrafish models. scielo.br In a typical cell-free assay, tyrosinase catalyzes the oxidation of a substrate like L-DOPA, producing a colored product (dopachrome) that can be measured spectrophotometrically. windows.net A decrease in color formation in the presence of a test compound indicates potential inhibitory activity. windows.net

Cell-based HTS approaches, such as those using melanocyte and keratinocyte co-cultures, offer a more physiologically relevant environment by mimicking the epidermal melanin (B1238610) unit. nih.gov These high-content screening methods can quantify pigmentation through automated digital microscopy and assess compound toxicity simultaneously. nih.gov Hits from an initial screen, which could include structures like Tyrosinase-IN-2, are then subjected to further validation through confirmatory tests and dose-response curve generation to eliminate false positives and establish potency. mdpi.com Commercially available kits provide a simplified and reliable platform for HTS of tyrosinase inhibitors, suitable for identifying promising candidates for further research. windows.netattogene.com

Biosensor Technologies for Real-Time Tyrosinase-IN-2 Activity Monitoring

Biosensors offer a dynamic and sensitive approach for the real-time monitoring of tyrosinase activity and the screening of its inhibitors. These analytical devices typically immobilize the tyrosinase enzyme onto a transducer surface, which converts the biological reaction into a measurable signal, such as an electrical current or an optical change. dss.go.thresearchgate.net

Electrochemical biosensors are a prominent type used for this purpose. mdpi.com Amperometric biosensors, for instance, work by detecting the electrochemical reduction of the o-quinone product formed by the tyrosinase-catalyzed oxidation of a phenolic substrate. dss.go.thnih.gov When an inhibitor like Tyrosinase-IN-2 is introduced, it curtails the enzymatic reaction, leading to a decrease in the measured current, which is proportional to the inhibitor's concentration and potency. These biosensors can be constructed using various materials, including graphite (B72142) powder or screen-printed carbon electrodes modified with nanomaterials to enhance stability and sensitivity. dss.go.thnih.govnih.gov

Optical biosensors, such as those based on colorimetry, provide another avenue for monitoring. researchgate.netrsc.org A paper-based biosensor, for example, can detect phenolic compounds through color changes resulting from the enzymatic reaction, offering a low-cost and portable screening tool. researchgate.net The development of enzyme cascade-triggered colorimetric reactions can enhance signal amplification and stability for more reliable detection. rsc.org These biosensor technologies are valuable for studying the kinetics of inhibition and for the rapid and accurate screening of potential therapeutic agents that target tyrosinase. dss.go.thrsc.org

| Biosensor Parameter | Description | Example Finding for Tyrosinase-Based Phenol Sensor | Reference |

| Detection Principle | Method of signal transduction. | Amperometric detection of o-quinone reduction. | dss.go.th |

| Linear Range | Concentration range where sensor response is proportional to analyte concentration. | Up to 2.5 µM for phenol. | dss.go.th |

| Detection Limit (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.2 µM (based on a signal-to-noise ratio of 3). | dss.go.th |

| Sensitivity | The slope of the calibration curve, indicating the change in signal per unit of concentration. | 0.0225 µA/µM. | dss.go.th |

| Stability | The duration over which the biosensor maintains its performance. | Sensitivity decreased to 20% of initial value after 1 month without surface renewal. | dss.go.th |

Microarray Analysis for Tyrosinase Gene Expression Profiling

Microarray technology is a powerful high-throughput tool for studying gene expression on a large scale. medcraveonline.com In the context of tyrosinase and its inhibitors, DNA microarrays can be used to profile the expression of thousands of genes simultaneously in melanocytes or melanoma cells following treatment with a compound like Tyrosinase-IN-2. tandfonline.com This allows researchers to understand the broader cellular pathways affected by the inhibitor.

Overexpression of the tyrosinase (TYR) gene can induce pigmentation, and microarray analysis of cells with altered TYR expression can identify other dysregulated genes involved in melanogenesis. tandfonline.comnih.gov For example, studies have used microarrays to analyze gene expression in mice with mutations in the tyrosinase gene, revealing changes in a large number of genes and providing insights into the broader biological roles of tyrosinase. arvojournals.org By treating melanocytes with an inhibitor and comparing their gene expression profile to untreated cells, researchers can identify if the compound affects the transcription of TYR itself, or other key regulatory genes in the melanin synthesis pathway like tyrosinase-related protein 1 (TYRP1) and microphthalmia-associated transcription factor (MITF). nih.gov

Furthermore, small molecule microarrays can be used as a screening platform to identify new tyrosinase inhibitors directly by immobilizing a library of compounds and testing for their ability to bind to the tyrosinase protein. medcraveonline.comresearchgate.net This approach combines screening and target identification in a single step.

Spectroscopic Techniques for Tyrosinase-IN-2 Interaction Analysis

Spectroscopic methods are indispensable for elucidating the molecular interactions between an inhibitor and the target enzyme. Techniques such as fluorescence spectroscopy, circular dichroism (CD), and UV-Visible (UV-Vis) absorption spectroscopy provide detailed information on binding mechanisms, kinetics, and conformational changes. nih.gov

Fluorescence quenching assays are commonly used to study the binding of an inhibitor to tyrosinase. The enzyme contains fluorescent amino acids like tryptophan, and the binding of an inhibitor can quench this intrinsic fluorescence. frontiersin.org By analyzing the quenching data, one can determine binding constants (Ka) and the number of binding sites, and distinguish between static (complex formation) and dynamic (collisional) quenching mechanisms. nih.govfrontiersin.org

Circular dichroism (CD) spectroscopy is employed to detect conformational changes in the secondary structure of the tyrosinase enzyme upon binding of an inhibitor. nih.govmdpi.com Significant changes in the CD spectrum, which is characterized by negative bands indicative of α-helical structures, can reveal how the inhibitor alters the enzyme's structure to affect its activity. mdpi.com UV-Vis spectroscopy is often used to monitor the enzymatic reaction itself and to study the kinetics of inhibition, for example, by creating Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.comresearchgate.net These spectroscopic studies are critical for the detailed characterization of how inhibitors like Tyrosinase-IN-2 interact with and modulate tyrosinase function.

| Spectroscopic Technique | Information Obtained | Example Application for Tyrosinase Inhibitors | Reference |

| Fluorescence Spectroscopy | Binding constant (Ka), number of binding sites (n), quenching mechanism. | Used to show that an inhibitor binds to tyrosinase via a static quenching mechanism, forming a complex. | nih.govfrontiersin.org |

| Circular Dichroism (CD) | Changes in enzyme secondary structure (α-helix, β-sheet content). | Indicated that an inhibitor induced conformational changes in tyrosinase, altering the microenvironment of amino acid residues. | nih.govmdpi.com |

| UV-Visible Spectroscopy | Enzyme kinetics, inhibition type (competitive, non-competitive, etc.). | Used to generate Lineweaver-Burk plots to confirm the competitive inhibition mechanism of a thiourea (B124793) derivative. | mdpi.com |

Chromatographic and Electrophoretic Assays for Tyrosinase-IN-2 Characterization

Chromatographic and electrophoretic techniques are fundamental for the analysis and characterization of enzyme inhibitors. nih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful separation techniques used to monitor enzymatic reactions by separating the substrate from the product, allowing for precise quantification of the inhibition rate. nih.gov

In a typical HPLC or CE-based enzyme assay, the reaction mixture containing the enzyme, substrate, and inhibitor is analyzed at different time points. The decrease in the substrate peak area and the corresponding increase in the product peak area are measured to calculate the reaction velocity and, subsequently, the degree of inhibition. These methods are highly valued for their accuracy and ability to overcome interferences from colored or fluorescent compounds that can plague simple spectrophotometric assays. oup.com

Capillary electrophoresis, particularly in the format of Electrophoretically Mediated Microanalysis (EMMA), is an efficient tool for screening tyrosinase inhibitors, even from complex mixtures like natural product extracts. jfda-online.comresearchgate.net This method minimizes sample consumption and can rapidly determine inhibition constants and types. jfda-online.com Affinity chromatography, where the tyrosinase enzyme is immobilized on a column, can also be used as a specific method to isolate and purify inhibitors from a crude mixture based on their binding affinity to the enzyme. oup.com The synthesis and purification of compounds like Tyrosinase-IN-2 and its precursors are routinely monitored and confirmed using chromatographic techniques coupled with mass spectrometry to ensure identity and purity. mdpi.comacs.orgresearchgate.net

Future Research Trajectories and Broader Academic Implications of Tyrosinase in 2 Research

Elucidation of Novel Tyrosinase-IN-2 Inhibition Mechanisms

Future investigations into Tyrosinase-IN-2 are expected to focus on elucidating its precise mechanism of action. Tyrosinase catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis and enzymatic browning. mdpi.com Understanding how Tyrosinase-IN-2 interacts with the enzyme's active site is crucial. Key research questions will likely revolve around whether the inhibition is competitive, non-competitive, or mixed-type. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data of the enzyme-inhibitor complex, revealing the specific binding interactions. Furthermore, kinetic studies will be instrumental in determining the inhibition constants (Ki) and understanding the dynamics of the interaction, which is fundamental for optimizing its efficacy.

Investigation of Tyrosinase-IN-2 Selectivity Against Other Metalloproteins

A critical area of future research will be to determine the selectivity of Tyrosinase-IN-2. Since tyrosinase is a metalloenzyme containing copper, it is imperative to investigate whether Tyrosinase-IN-2 interacts with other essential metalloproteins in the body. ijpsjournal.com Cross-reactivity could lead to unintended biological effects. Therefore, comprehensive screening of Tyrosinase-IN-2 against a panel of metalloproteins, such as those containing zinc, iron, and manganese, will be necessary. This research will not only be vital for assessing the safety profile of Tyrosinase-IN-2 for potential therapeutic or cosmetic applications but will also contribute to the broader understanding of designing selective inhibitors for metalloenzymes.

Development of Advanced In Vitro and In Vivo Models for Tyrosinase-IN-2 Evaluation

To thoroughly evaluate the efficacy and safety of Tyrosinase-IN-2, the development and utilization of advanced biological models are essential.

In Vitro Models: Initial assessments will likely continue using mushroom tyrosinase due to its commercial availability and structural similarities to the human enzyme. However, future studies will need to progress to more physiologically relevant models, including:

Human tyrosinase assays: To confirm the inhibitory effect on the primary target.

Melanoma cell lines (e.g., B16F10): To assess the impact on melanin production in a cellular context.

3D skin models: To evaluate the compound's effect on melanogenesis within a more complex tissue-like environment.

In Vivo Models: Subsequent in vivo studies will be crucial to understand the compound's behavior in a whole organism. Commonly used models for pigmentation studies include:

Zebrafish: Their transparent embryos allow for real-time visualization of pigmentation changes.

Rodent models (e.g., mice): To study the effects on skin pigmentation and to conduct preliminary safety and toxicological assessments.

These models will be instrumental in bridging the gap between biochemical findings and potential real-world applications.

Contribution of Tyrosinase-IN-2 Research to Understanding Enzymatic Regulation

The study of specific and potent inhibitors like Tyrosinase-IN-2 can provide valuable insights into the fundamental principles of enzymatic regulation. By serving as a molecular probe, Tyrosinase-IN-2 can help researchers map the active site of tyrosinase and identify key residues involved in catalysis and substrate binding. This knowledge can, in turn, aid in understanding the natural regulatory mechanisms of tyrosinase activity within the cell. Furthermore, investigating how Tyrosinase-IN-2 affects the expression levels of the tyrosinase gene and related proteins in melanocytes can shed light on the complex signaling pathways that govern melanin production.

Potential Research Applications Beyond Pigmentation Control

While the primary focus of Tyrosinase-IN-2 research is on its role in pigmentation, its potent inhibitory action on tyrosinase opens up avenues for other research applications.

Table 1: Potential Future Research Applications of Tyrosinase-IN-2

| Research Area | Potential Application of Tyrosinase-IN-2 | Rationale |

| Neurobiology | Investigation of neurodegenerative diseases | Tyrosinase is involved in the production of neuromelanin in the brain, and its dysregulation has been linked to conditions like Parkinson's disease. Tyrosinase-IN-2 could be a tool to study the role of neuromelanin in neuronal health and disease. |

| Immunology | Modulation of immune responses | Melanin and its precursors can influence immune cell function. By inhibiting tyrosinase, Tyrosinase-IN-2 could be used to explore the interplay between melanogenesis and the immune system, particularly in the context of melanoma immunotherapy. |

| Agricultural Science | Prevention of enzymatic browning in fruits and vegetables | The current application as a potential food preservative can be expanded to study the browning process in a wider range of produce, potentially leading to improved food storage and quality. medchemexpress.com |

| Biomaterials | Control of melanin-based polymer synthesis | Melanin has interesting material properties. Tyrosinase-IN-2 could be used to control the in vitro enzymatic synthesis of melanin-like polymers, allowing for the tuning of their properties for various biomedical or material science applications. |

Q & A

Q. What is the molecular mechanism of Tyrosinase-IN-2 in inhibiting tyrosinase activity?

Tyrosinase-IN-2 (compound 67) targets the copper-dependent active site of tyrosinase, a key enzyme in melanin biosynthesis. The inhibition occurs by chelating copper ions (Cu²⁺) required for the enzyme’s catalytic function, thereby disrupting the oxidation of L-tyrosine to L-DOPA and subsequent melanogenesis . Researchers should validate this mechanism using UV-Vis spectroscopy to monitor substrate conversion rates in the presence of Tyrosinase-IN-2, with controls for copper chelation effects.

Q. Which experimental assays are most reliable for quantifying Tyrosinase-IN-2’s inhibitory efficacy?

Standard assays include:

- Mushroom tyrosinase inhibition assays : Measure IC₅₀ values using L-DOPA as a substrate, with absorbance read at 475 nm .

- Cell-based melanogenesis assays : Use B16F10 melanoma cells treated with α-MSH to induce melanin production, followed by Tyrosinase-IN-2 treatment and melanin quantification via spectrophotometry . Ensure reproducibility by standardizing enzyme sources (e.g., Agaricus bisporus vs. human recombinant tyrosinase) and substrate concentrations .

Q. How should Tyrosinase-IN-2 be prepared and stored to ensure stability in experimental settings?

- Solubility : Dissolve in DMSO at 10–50 mM stock concentrations to avoid precipitation .

- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to maintain activity.

- Working concentrations : Use ≤1% DMSO in cell culture to minimize solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for Tyrosinase-IN-2 across studies?

Discrepancies may arise from:

- Assay conditions : Variations in pH (optimal range: 6.5–7.0), temperature, or substrate specificity (L-tyrosine vs. L-DOPA) .

- Enzyme sources : Differences between mushroom and mammalian tyrosinase isoforms . Methodological recommendation : Perform side-by-side assays under standardized conditions and compare kinetic parameters (e.g., K_m, V_max) using Lineweaver-Burk plots .

Q. What strategies are effective for integrating Tyrosinase-IN-2 with other inhibitors in combinatorial studies?

Example workflow:

- Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) for Tyrosinase-IN-2 paired with antioxidants (e.g., kojic acid) or copper chelators .

- Data interpretation : Cross-reference with transcriptomic data (e.g., MITF, TRP-1/2 expression) to assess off-target effects . Note : Account for solubility conflicts when combining DMSO-based inhibitors with aqueous compounds .

Q. How can in vitro findings for Tyrosinase-IN-2 be translated to ex vivo or in vivo models?

- Ex vivo validation : Use human skin explants or 3D epidermal models to test melanin suppression while monitoring cytotoxicity (e.g., MTT assays) .

- In vivo challenges : Address bioavailability by formulating Tyrosinase-IN-2 in nanocarriers (e.g., liposomes) to enhance dermal penetration . Critical consideration : Monitor long-term effects on melanocyte viability to avoid hypopigmentation risks .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data for Tyrosinase-IN-2?

- Non-linear regression : Fit dose-response curves using software (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

- Error analysis : Report SEM and p-values from triplicate experiments; use ANOVA for multi-group comparisons . Example table :

| Study | IC₅₀ (μM) | Substrate | Enzyme Source |

|---|---|---|---|

| Li et al. (2021) | 0.45 ± 0.02 | L-DOPA | Mushroom |

| Current study | 0.67 ± 0.05 | L-tyrosine | Human recombinant |

Q. How should researchers address variability in Tyrosinase-IN-2’s inhibitory activity across cell lines?

- Source variability : Test multiple cell lines (e.g., B16F10, MNT-1) and correlate results with tyrosinase expression levels (Western blot) .

- Confounding factors : Control for intracellular copper levels using inductively coupled plasma mass spectrometry (ICP-MS) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical use of Tyrosinase-IN-2 in studies involving human tissue?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.